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Compound of Interest

Compound Name:
(4-Methoxyphenoxy)acetyl

chloride

CAS No.: 42082-29-1

Cat. No.: B1364211

Get Quote

Executive Summary
(4-Methoxyphenoxy)acetyl chloride (CAS: 42082-29-1) is a specialized acylating agent used

primarily in medicinal chemistry to introduce the (4-methoxyphenoxy)acetyl pharmacophore.

Unlike simple acetylating agents, this compound delivers a bulky, lipophilic, and electron-rich

moiety that often serves as a critical "cap" or "linker" in peptidomimetics and small-molecule

drugs.

Its applications span from antiviral protease inhibitors (SARS-CoV 3CLpro) to multidrug

resistance (MDR) modulators in cancer therapy.[1] This guide evaluates its utility against

alternative synthesis methods, providing evidence-based protocols for researchers.

Chemical Profile & Reactivity[1][2][3][4][5][6]
IUPAC Name: 2-(4-methoxyphenoxy)acetyl chloride[2]

Molecular Formula: C
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H

ClO

[1][2][3][4]

Molecular Weight: 200.62 g/mol [1][2][3][4]

Physical State: Solid or semi-solid (low melting point), moisture-sensitive.[1]

Mechanism of Action
The compound functions as an electrophilic acyl donor.[1] The ether oxygen at the

-position and the para-methoxy group on the phenyl ring create a unique electronic
environment. The methylene spacer (

) insulates the carbonyl from direct resonance with the aromatic ring, maintaining high
electrophilicity at the carbonyl carbon while providing a flexible tether for the aromatic "head"
group to fit into hydrophobic protein pockets (e.g., S3/S4 subsites of proteases).

Key Applications in Drug Discovery[1]
Antiviral Peptidomimetics (SARS-CoV 3CL Protease)
Research into SARS-CoV 3CL protease inhibitors identified the (4-methoxyphenoxy)acetyl

group as a superior substituent for the P3/P4 position of peptide inhibitors.[1][5]

Mechanism: The moiety replaces the standard Cbz (carboxybenzyl) protecting group.[1] The

4-methoxy substituent provides specific hydrophobic interactions within the enzyme's binding

pocket, significantly enhancing binding affinity (

).

Data: Derivatives containing this moiety achieved a

of 1.56

M, outperforming phenylacetyl (

= 3.20
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M) and pyridine-3-propionyl analogs.[1]

Significance: It serves as a potent "capping group" that stabilizes the bioactive conformation

of the peptide backbone.[1]

Multidrug Resistance (MDR) Reversal Agents
In oncology, the compound is used to synthesize amides and hydrazides that inhibit P-

glycoprotein (P-gp), an efflux pump responsible for chemotherapy resistance.

Synthesis: Reaction with amines (e.g., 2-phenylethylamine, 1-benzylpiperazine) yields

lipophilic amides.[1]

Performance: These derivatives modulate P-gp activity, resensitizing cancer cells (e.g.,

Caco-2) to cytotoxic drugs like vinblastine. The lipophilicity of the (4-methoxyphenoxy)acetyl

group is crucial for membrane penetration and P-gp binding.[1]

Antimalarial Plasmepsin Inhibitors
Similar to its antiviral application, the chloride is used to synthesize hydroxymethylcarbonyl

(HMC) isostere-based dipeptidomimetics.

Target: Plasmepsin (a malarial aspartic protease).[1]

Role: It acts as the N-terminal capping group (P3 position), contributing to the molecule's

overall shape and lipophilicity, which are essential for penetrating the parasite's food

vacuole.

Comparative Analysis: Synthesis Methods
Researchers often face a choice between using the Acid Chloride (Method A) or the Parent

Acid + Coupling Agent (Method B).[1]

Method A: (4-Methoxyphenoxy)acetyl Chloride
(Recommended)

Pros:
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Kinetics: Extremely fast reaction rates (minutes to <1 hour).[1]

Purification: Byproducts are volatile (HCl) or water-soluble, simplifying workup.[1]

Atom Economy: High; no large coupling reagent waste.[1]

Cons: Moisture sensitive; generates HCl gas (requires base scavenger).[1]

Method B: Acid + EDC/NHS or HATU[1]
Pros: Mild conditions; no acidic gas evolution.[1]

Cons:

Cost: Coupling reagents (HATU, EDC) are significantly more expensive per mole.[1]

Purification: Urea byproducts (from EDC) or phosphorous oxides (from HATU) can be

difficult to remove from lipophilic products.[1]

Kinetics: Slower reaction times (hours).[1]

Quantitative Comparison Table

Feature
Method A: Acid
Chloride

Method B:
EDC/HOBt
Coupling

Method C: Mixed
Anhydride

Reagent Cost
Low (Single

precursor)

High (Requires

stoichiometric coupler)
Medium

Reaction Time 15 - 60 min 4 - 12 hours 1 - 3 hours

Yield (Typical) 85 - 95% 70 - 85% 60 - 80%

Atom Economy High
Low (Large leaving

groups)
Medium

Moisture Tolerance
Low (Strictly

anhydrous)
Moderate Low

Suitability
Scale-up & Simple

Amides

Complex/Sensitive

Substrates
Specific Steric Cases
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Experimental Protocols
Protocol 1: Synthesis of Antiviral Peptidomimetic
Intermediate (Amidation)
This protocol describes the attachment of the (4-methoxyphenoxy)acetyl moiety to a secondary

amine or peptide N-terminus.

Reagents:

(4-Methoxyphenoxy)acetyl chloride (1.1 equiv)

Amine substrate (1.0 equiv)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)

Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

Preparation: Dissolve the amine substrate (1.0 mmol) in anhydrous DCM (10 mL) under an

inert atmosphere (

or Ar).

Base Addition: Add TEA (1.5 mmol) and cool the solution to 0°C using an ice bath.

Acylation: Dropwise add a solution of (4-methoxyphenoxy)acetyl chloride (1.1 mmol) in

DCM (2 mL) over 5-10 minutes.

Note: The solution may turn slightly cloudy due to the formation of triethylamine

hydrochloride salts.[1]

Reaction: Allow the mixture to warm to room temperature and stir for 30–60 minutes. Monitor

by TLC (usually 50% EtOAc/Hexane) until the starting amine is consumed.[1]

Workup: Dilute with DCM (20 mL). Wash sequentially with:

1M HCl (2 x 10 mL) – removes unreacted amine/base.[1]
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Sat.

(2 x 10 mL) – removes any hydrolyzed acid.[1]

Brine (10 mL).

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo.

Result: The crude product is typically a white to off-white solid, often sufficiently pure (>95%)

for subsequent steps.[1] Recrystallize from EtOAc/Hexane if necessary.

Visualizations
Synthesis Workflow: Decision Tree
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Target Molecule Synthesis

Is Substrate Acid-Sensitive?

Yes (e.g., complex acetals)

High Sensitivity

No (Standard amines/alcohols)

Robust

Method B: Coupling Agents
(EDC/HATU)

Avoids HCl gas

Method A: Acid Chloride
(4-Methoxyphenoxy)acetyl Cl

Max Yield & Speed

Workup: Acid/Base Wash

Urea byproduct HCl byproduct

Product Isolation
(>90% Yield)

Click to download full resolution via product page

Caption: Decision matrix for selecting the optimal synthesis route based on substrate stability.

Pharmacophore Integration Pathway
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Caption: Mechanistic pathway for introducing the pharmacophore into bioactive scaffolds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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